![molecular formula C22H25N3 B2950335 [2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine CAS No. 1852449-15-0](/img/structure/B2950335.png)
[2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine” is a chemical compound with the CAS Number: 1852449-15-0 . It has a molecular weight of 331.46 . The IUPAC name for this compound is N1,N1-dibenzyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H25N3/c1-3-9-20(10-4-1)18-25(19-21-11-5-2-6-12-21)16-15-23-17-22-13-7-8-14-24-22/h1-14,23H,15-19H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . The storage temperature for this compound is 4 degrees Celsius .Applications De Recherche Scientifique
[2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a drug delivery system, as it has been shown to be an effective carrier for various therapeutic agents. In pharmacology, this compound has been studied for its potential as a modulator of ion channels and receptors, which could lead to the development of new drugs for the treatment of various diseases. In materials science, this compound has been investigated for its potential as a building block for the synthesis of novel materials with unique properties.
Mécanisme D'action
[2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine has been shown to interact with various proteins and enzymes in the body, leading to its diverse range of biological effects. One of the key mechanisms of action of this compound is its ability to modulate ion channels and receptors, which can affect cellular signaling pathways and lead to changes in cellular function. This compound has also been shown to have antioxidant and anti-inflammatory properties, which could contribute to its potential therapeutic applications.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including modulation of ion channels and receptors, antioxidant and anti-inflammatory properties, and potential neuroprotective effects. This compound has also been shown to have a low toxicity profile, making it a promising compound for further research and development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine is its availability and ease of synthesis, which makes it a readily accessible compound for scientific research. This compound also has a low toxicity profile, which makes it a safe compound to work with in laboratory experiments. However, one limitation of this compound is its relatively limited research to date, which means that further studies are needed to fully understand its potential applications and mechanisms of action.
Orientations Futures
There are several potential future directions for research on [2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine. One area of interest is the development of this compound-based drug delivery systems for the targeted delivery of therapeutic agents. Another area of interest is the investigation of this compound as a modulator of ion channels and receptors, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential neuroprotective effects. Overall, this compound is a promising compound with a range of potential applications in various fields, and further research is needed to fully explore its potential.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis, low toxicity profile, and diverse range of biological effects make it a promising compound for further research and development. Future research on this compound could lead to the development of new drugs, materials, and therapeutic agents, and further understanding of its potential mechanisms of action and physiological effects.
Méthodes De Synthèse
The synthesis of [2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine involves the reaction of dibenzylamine with 2-bromomethylpyridine in the presence of a suitable base. The resulting product is then purified by column chromatography to obtain the final compound. This synthesis method has been optimized to achieve high yields and purity levels, making this compound a readily available compound for scientific research.
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely .
Propriétés
IUPAC Name |
N',N'-dibenzyl-N-(pyridin-2-ylmethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3/c1-3-9-20(10-4-1)18-25(19-21-11-5-2-6-12-21)16-15-23-17-22-13-7-8-14-24-22/h1-14,23H,15-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKVHXMSSJBEGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCNCC2=CC=CC=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


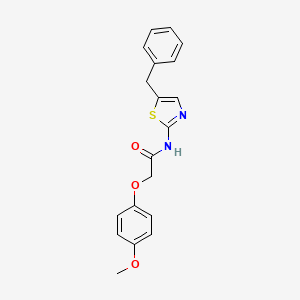
![Methyl 3-({2-[(2-{[(2-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2950256.png)
![7-(4-bromobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2950259.png)
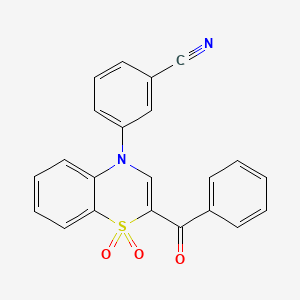
![5-chloro-6-hydroxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2950263.png)
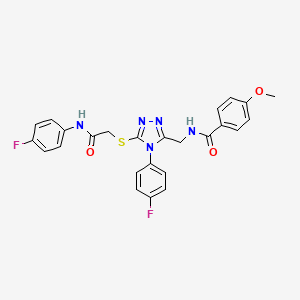
![N-(3,3-diphenylpropyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2950266.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2950270.png)
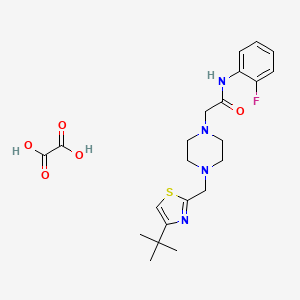
![1-(6-chloropyridazin-3-yl)-N-[(furan-2-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2950272.png)
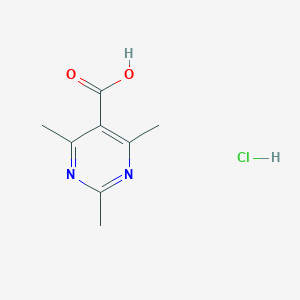

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2950275.png)